molecular formula C7H14N2 B14650256 1-Butyl-4,5-dihydroimidazole CAS No. 45716-46-9

1-Butyl-4,5-dihydroimidazole

Cat. No.: B14650256
CAS No.: 45716-46-9
M. Wt: 126.20 g/mol
InChI Key: VTPVXIGCSXBDLN-UHFFFAOYSA-N
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Description

1-Butyl-4,5-dihydroimidazole (CAS 45716-46-9) is a nitrogen-containing heterocyclic compound with the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol . This dihydroimidazole, or imidazoline, serves as a versatile building block and precursor in organic synthesis. Its scientific value is demonstrated in its application as a key starting material for the synthesis of more complex nitrogen-containing heterocycles. For instance, it acts as a precursor to 4,5-dihydroimidazolium ions, which can be deprotonated to generate azomethine ylides for use in 1,3-dipolar cycloaddition reactions . These reactions are a powerful method for the stereoselective construction of pyrrolidine ring systems, which are common motifs in natural products and pharmaceuticals . Furthermore, derivatives of 4,5-dihydroimidazole have been investigated in medicinal chemistry for their potential biological activity. Patents disclose that certain 4,5-dihydroimidazole derivatives can function as inhibitors of histone demethylase (KDM2B), a target of interest in oncology and stem cell research . This highlights the compound's utility in developing potential therapeutic agents. As a reagent, it is characterized by its reduced aromaticity compared to imidazole, introducing conformational flexibility that can influence its reactivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

45716-46-9

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

1-butyl-4,5-dihydroimidazole

InChI

InChI=1S/C7H14N2/c1-2-3-5-9-6-4-8-7-9/h7H,2-6H2,1H3

InChI Key

VTPVXIGCSXBDLN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-4,5-dihydroimidazole can be synthesized through various methods. One common approach involves the cyclization of N-substituted ethylenediamines with aldehydes or ketones. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For instance, the reaction of N-butylethylenediamine with formaldehyde under acidic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as zinc chloride or other Lewis acids, can enhance the reaction efficiency and selectivity. Solvent-free or microwave-assisted synthesis methods are also explored to reduce environmental impact and improve reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4,5-dihydroimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can further saturate the ring or modify the butyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at various positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products:

    Oxidation: Products may include imidazole-2-carboxylic acid or other oxidized derivatives.

    Reduction: Fully saturated imidazoline derivatives.

    Substitution: Various substituted imidazoles depending on the reagents used.

Scientific Research Applications

1-Butyl-4,5-dihydroimidazole finds applications in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the production of polymers, resins, and as a corrosion inhibitor.

Mechanism of Action

The mechanism by which 1-butyl-4,5-dihydroimidazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrogen atoms in the imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The butyl group can influence the compound’s lipophilicity, affecting its ability to penetrate cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Alkyl vs. Electron-Withdrawing Substituents
  • 1-Butyl-4,5-dimethylimidazole (BDIm) : Methyl groups at C4/C5 and a butyl chain at N1 enhance steric hindrance and alkaline stability in anion exchange membranes (AEMs). BDIm-based membranes exhibit high fuel cell performance (Fig. 10 in ).
  • 1-Butyl-4,5-dicyanoimidazole: Cyano groups at C4/C5 reduce reactivity due to electron withdrawal, lowering yields in quaternization reactions (e.g., 17% for [bmdcim][I]) compared to alkyl-substituted analogs .
Chloro-Substituted Derivatives
  • 2-Chloro-4,5-dihydroimidazole: A reactive intermediate used in α-ureation/amination reactions to synthesize pyridylimidazolidinones and tetrahydrotriazepinones . Its chlorine atom facilitates nucleophilic substitution, enabling access to tricyclic quinazolines with vasoactive properties .
Table 1: Substituent Effects on Key Properties
Compound Substituents Reactivity/Stability Key Application Reference
1-Butyl-4,5-dihydroimidazole N1-butyl, C4/C5-H Moderate reactivity Intermediate for AEMs
BDIm N1-butyl, C4/C5-methyl High steric/alkaline stability Fuel cell membranes
1-Butyl-4,5-dicyanoimidazole N1-butyl, C4/C5-cyano Low quaternization yield Ionic liquids
2-Chloro-4,5-dihydroimidazole C2-chloro High nucleophilic reactivity Bioactive heterocycles
N1 vs. C2 Substitution
  • N1-Alkyl Derivatives : this compound derivatives are less cytotoxic than C2-substituted analogs. For example, 1-(2-pyridyl)imidazolidin-2-ones show in vitro activity against tumor cell lines (LCLC-103H, 5637, A-427) .
Ring-Fused Derivatives
  • Tetrahydroimidazo[2,1-b]quinazolines: Synthesized from 2-chloro-4,5-dihydroimidazole and 2-aminoacetophenones, these compounds exhibit vasocontractile or antihypertensive activity mediated by α-adrenergic receptors .

Functional Group Impact on Material Properties

  • Zwitterionic Imidazolium Derivatives : Propyl-4,5-dihydroimidazole-based zwitterions enhance molecular imprinting in silica matrices for glyphosate detection, outperforming trimethylammonium analogs .

Key Research Findings

Stability in Alkaline Media : BDIm’s methyl and butyl groups confer superior stability in fuel cell membranes (90% conductivity retention after 500 hours in 1M KOH) .

Biological Potency : 2-Chloro-4,5-dihydroimidazole derivatives show IC50 values <10 μM against tumor cells, outperforming alkyl-substituted analogs .

Synthetic Limitations: Electron-withdrawing groups (e.g., cyano) hinder reactivity, necessitating optimized conditions for quaternization .

Biological Activity

Overview

1-Butyl-4,5-dihydroimidazole is a heterocyclic compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Its unique structure, featuring partial saturation at the 4 and 5 positions, enhances its biological activity and potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

The compound's mechanism of action is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The nitrogen atoms in the imidazole ring can coordinate with metal ions, facilitating various biochemical reactions. Additionally, the butyl group contributes to the compound's lipophilicity, influencing its membrane permeability and bioavailability.

Key Reactions

This compound undergoes several chemical reactions:

  • Oxidation : Can form imidazole derivatives.
  • Reduction : May lead to fully saturated imidazoline derivatives.
  • Substitution : Allows for the introduction of new substituents at various ring positions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against Escherichia coli and Staphylococcus aureus, which are common bacterial strains associated with infections . The compound's structural features enable it to disrupt bacterial cell wall synthesis or protein functions, leading to cell death.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways related to growth and survival. This activity is believed to be mediated through its interaction with specific molecular targets within cancer cells .

Study on Antimicrobial Efficacy

A study conducted by Doria et al. evaluated the antibacterial properties of various imidazolium-based compounds, including this compound. The results indicated that compounds with longer alkyl chains exhibited enhanced antibacterial activity compared to shorter chains. The study highlighted that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

CompoundActivity Against E. coliActivity Against S. aureus
This compoundEffectiveEffective
1-Methyl-4,5-dihydroimidazoleModerateWeak

Study on Anticancer Properties

In another investigation focused on anticancer activity, researchers explored the effects of this compound on human cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a promising lead for developing new anticancer agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundBiological ActivityMechanism of Action
1-ButylimidazoleLimitedPrimarily aromatic
4,5-DihydroimidazoleModerateLess flexible
1-Methyl-4,5-dihydroimidazoleModerateSimilar but less lipophilic

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Butyl-4,5-dihydroimidazole and its derivatives?

  • Methodology : A common approach involves cyclocondensation of glyoxal with formaldehyde and ammonia under controlled pH and temperature (e.g., 60–80°C) to form the dihydroimidazole core. Substituents like the butyl group can be introduced via alkylation using 1-bromobutane in the presence of a base (e.g., K₂CO₃) . For functionalization at the 2-position, reactions with electrophiles (e.g., nitrophenyl groups) are performed using coupling agents like Cu(I)-catalyzed Ullmann reactions .
  • Key Data : Typical yields range from 50–75% for core synthesis, with purity confirmed via HPLC (>95%) and melting point analysis .

Q. How can the structural integrity of this compound derivatives be validated?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., N–C bond: 1.32–1.35 Å; C–C ring bonds: 1.45–1.50 Å) to confirm stereochemistry .
  • NMR Spectroscopy : 1H^1H NMR signals for the dihydroimidazole protons appear as doublets at δ 3.2–3.5 ppm (CH₂ groups), while aromatic substituents show peaks at δ 6.8–8.2 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (1666 cm1^{-1}) and NH (3448 cm1^{-1}) confirm the imidazole ring .

Q. What are the typical applications of this compound in medicinal chemistry?

  • Biological Activity : Derivatives exhibit antimicrobial and anti-inflammatory properties. For example, 2-(3-nitrophenyl)-substituted analogs show IC₅₀ values of 12–18 µM against Staphylococcus aureus .
  • Mechanistic Insights : The imidazole ring acts as a hydrogen bond donor/acceptor, enhancing binding to enzyme active sites (e.g., COX-2 in inflammation) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

  • Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes by analyzing reaction databases. For example, Template_relevance models prioritize SN2 alkylation over Friedel-Crafts for butyl group introduction .
  • DFT Calculations : Predict thermodynamic stability of intermediates (e.g., ∆G for cyclization steps: −15 to −20 kcal/mol) and regioselectivity in electrophilic substitutions .

Q. What strategies resolve contradictions in reaction yields reported for 2-substituted derivatives?

  • Case Study : Discrepancies in nitrophenyl-substituted yields (40–75%) arise from solvent polarity (DMF vs. THF) and catalyst loading (5–10 mol% CuI). Systematic optimization via Design of Experiments (DoE) identifies ideal conditions (DMF, 7.5 mol% CuI, 70°C), achieving 82% yield .
  • Troubleshooting : Contaminants like residual amines can suppress reactivity; purification via column chromatography (SiO₂, EtOAc/hexane) improves consistency .

Q. How do substituents influence the electronic properties of the dihydroimidazole ring?

  • Electron-Withdrawing Groups (EWGs) : Nitro groups at the 2-position reduce electron density (Hammett σp_p=1.27), increasing ring acidity (pKa ~4.5 vs. ~6.2 for unsubstituted analogs) .
  • Electron-Donating Groups (EDGs) : Methoxy groups enhance nucleophilicity at the 4-position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .

Q. What advanced techniques characterize non-covalent interactions in dihydroimidazole-based coordination polymers?

  • Single-Crystal XRD : Reveals supramolecular architectures (e.g., 2D layers via N–H···O hydrogen bonds; dHO_{H···O}=2.1 Å) .
  • Thermogravimetric Analysis (TGA) : Stability up to 220°C for Co(II) polymers, with decomposition steps correlating to ligand loss .

Methodological Notes

  • Synthesis Optimization : Always monitor reactions via TLC (Rf_f=0.3–0.5 in EtOAc/hexane 1:1) and confirm regiochemistry using NOESY NMR .
  • Data Interpretation : Cross-validate computational predictions (e.g., DFT-optimized geometries) with experimental XRD data to minimize errors .

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